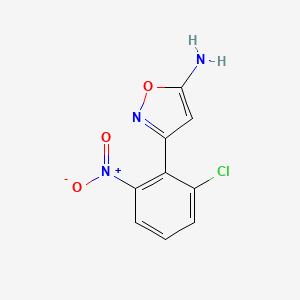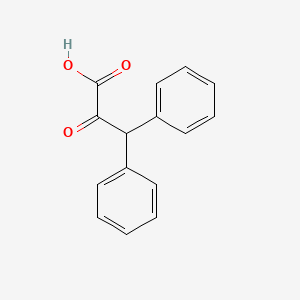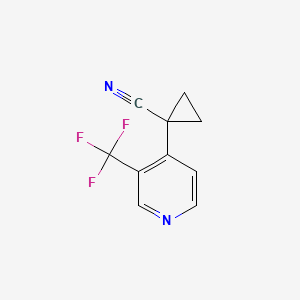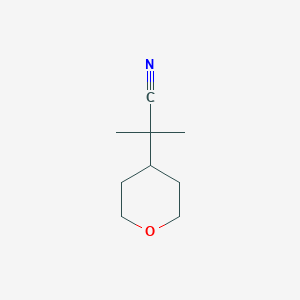
(S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-bromo-3-fluoroaniline.
Reaction with Epoxide: The aniline derivative undergoes a reaction with an epoxide, such as ethylene oxide, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: Similar structure but with the fluorine atom in a different position.
(2S)-2-Amino-2-(2-bromo-3-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H9BrFNO |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m1/s1 |
Clé InChI |
KSTWIVUAXRGCID-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)Br)[C@@H](CO)N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)

![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)






![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
